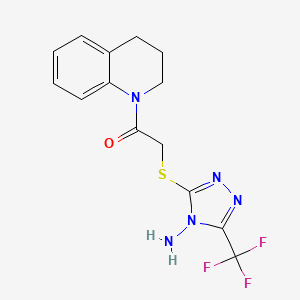
2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, one would typically begin by preparing the necessary intermediate compounds:
Starting Material Preparation: : The synthesis often involves the preparation of the 3,4-dihydroquinoline and the triazole moieties separately.
Formation of Triazole: : The triazole ring is constructed through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Formation of Dihydroquinoline: : The dihydroquinoline portion can be synthesized via cyclization reactions involving aniline derivatives and ketones.
Coupling Reaction: : The key step involves the coupling of the triazole and dihydroquinoline components via a thiol linkage, which is facilitated by reagents such as thionyl chloride or carbon disulfide, under controlled temperature and pH conditions.
Industrial Production Methods
The industrial production of this compound would scale up the aforementioned synthetic routes. Optimized reaction conditions, such as solvent choice, reaction temperature, pressure, and catalyst selection, are critical to improving yield and purity. Techniques like column chromatography, crystallization, and recrystallization might be employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions where the sulfur or nitrogen atoms might be oxidized to sulfoxides or nitrogen oxides, respectively.
Reduction: : Reduction reactions may target the amino or triazole groups, possibly leading to the formation of reduced derivatives.
Substitution: : It can undergo nucleophilic substitution reactions where the trifluoromethyl group or the sulfur linkage could be substituted by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, sodium periodate.
Reduction Reagents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: : Halides, sulfides, nucleophiles under conditions of basic or acidic catalysis.
Major Products Formed
The major products depend on the specific reaction conditions but could include:
Oxidized sulfoxides or sulfones.
Reduced amino derivatives or triazole ring-reduced products.
Substituted variants with different functional groups replacing the trifluoromethyl or sulfur groups.
科学的研究の応用
2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has a range of applications:
Chemistry: : Utilized as a building block in organic synthesis due to its multifunctional groups.
Biology: : Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: : Research into its possible pharmaceutical applications, particularly in developing new therapeutic agents.
Industry: : Explored for use in material science, such as the development of polymers or dyes.
作用機序
The compound's effects often hinge on its interaction with biological molecules:
Molecular Targets: : Enzymes or receptors in microbial or human cells.
Pathways Involved: : May influence cellular pathways by inhibiting or activating specific enzymes, interacting with DNA or RNA, or altering membrane permeability.
類似化合物との比較
Several similar compounds with triazole rings and quinoline derivatives exist, but the trifluoromethyl group and the specific thiol linkage set this compound apart:
Similar Compounds
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
特性
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(22(12)18)24-8-11(23)21-7-3-5-9-4-1-2-6-10(9)21/h1-2,4,6H,3,5,7-8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLVMUNDJXWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
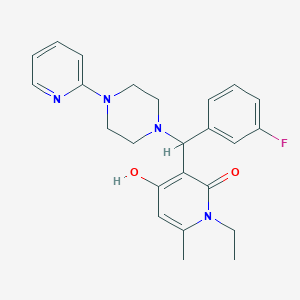
![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)
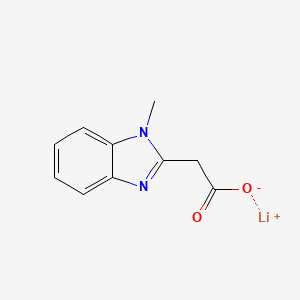

![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)
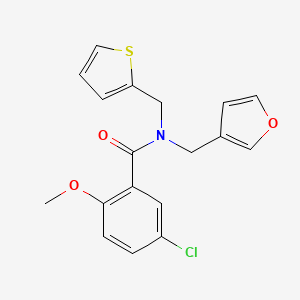
![1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2434520.png)
![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)
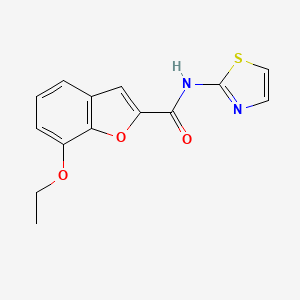
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
